molecular formula C10H6BrFO B13925904 5-Bromo-1-fluoro-2-naphthalenol

5-Bromo-1-fluoro-2-naphthalenol

Katalognummer: B13925904
Molekulargewicht: 241.06 g/mol
InChI-Schlüssel: DETODSGHSQXYJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-1-fluoro-2-naphthalenol is an organic compound that belongs to the class of naphthalenols It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 1st position, and a hydroxyl group at the 2nd position on the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-naphthalenol can be achieved through several synthetic routes. One common method involves the bromination of 1-fluoro-2-naphthalenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-fluoro-2-naphthalenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or fluorine.

    Oxidation: Formation of naphthoquinones or other oxidized derivatives.

    Reduction: Formation of dehalogenated naphthalenols.

Wissenschaftliche Forschungsanwendungen

5-Bromo-1-fluoro-2-naphthalenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-fluoro-2-naphthalenol depends on its interaction with molecular targets. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. For example, its bromine and fluorine substituents can enhance binding affinity to specific targets, influencing the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(5-Bromo-2-fluorophenyl)-1,2,3,4-tetrahydro-2-naphthalenol: Similar structure with a tetrahydro modification.

    5-Bromo-4-fluoro-2-methylaniline: Similar halogenation pattern but with a different core structure.

Uniqueness

5-Bromo-1-fluoro-2-naphthalenol is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C10H6BrFO

Molekulargewicht

241.06 g/mol

IUPAC-Name

5-bromo-1-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H6BrFO/c11-8-3-1-2-7-6(8)4-5-9(13)10(7)12/h1-5,13H

InChI-Schlüssel

DETODSGHSQXYJZ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=CC(=C2F)O)C(=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.